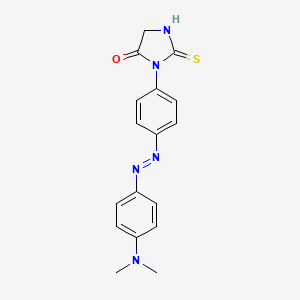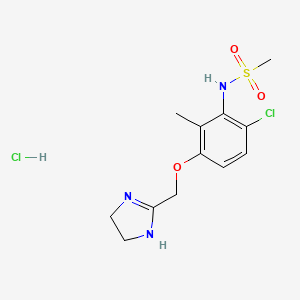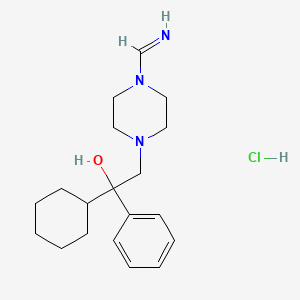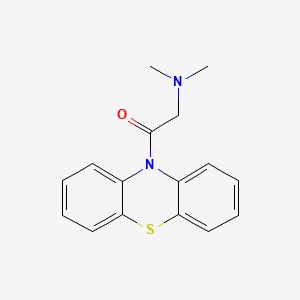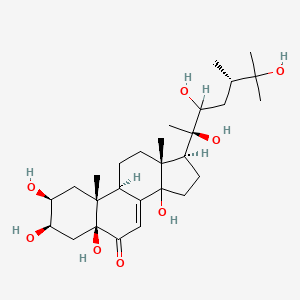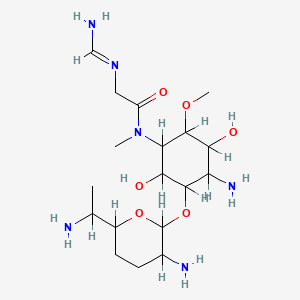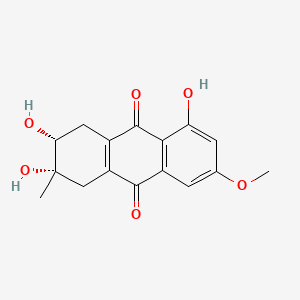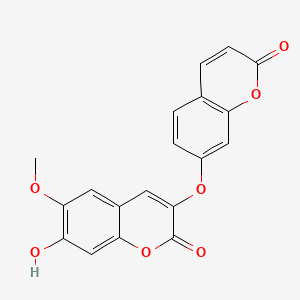
Daphnoretin
Overview
Description
Daphnoretin is a naturally occurring bicoumarin compound isolated from plants such as Wikstroemia indica and Stellera chamaejasme. It is known for its diverse pharmacological activities, including antiviral, antitumor, and anti-inflammatory properties . The chemical formula of this compound is C19H12O7, and it has a molar mass of 352.298 g/mol .
Mechanism of Action
Target of Action
Daphnoretin, a natural discoumarin compound, has been found to interact with several targets in the human body. It primarily targets the NF-κB pathway and reactive oxygen species (ROS) . These targets play crucial roles in inflammatory responses and apoptosis, respectively .
Mode of Action
This compound interacts with its targets in a way that modulates their activity. It inhibits the activation of the NF-κB pathway , a key player in inflammation and immune response . Additionally, it induces higher levels of ROS , which can lead to apoptosis, particularly in cancer cells .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the NF-κB pathway , thereby reducing inflammation . It also impacts the endoplasmic reticulum stress (ERS) proteins and the NLRP3 inflammasome , both of which are involved in apoptosis . Furthermore, it induces ROS-mediated apoptosis , which is a crucial pathway in the death of cancer cells .
Pharmacokinetics
It’s important to note that these properties significantly impact a drug’s bioavailability and efficacy .
Result of Action
This compound’s action results in several molecular and cellular effects. It inhibits the activation of glial cells and reduces the expression of inflammatory factors such as TNF-α and IL-1β . It also induces apoptosis in various types of cells, including osteosarcoma cells , chondrocytes , and melanoma cells .
Biochemical Analysis
Biochemical Properties
Daphnoretin is known to interact with various biomolecules, particularly enzymes and proteins. It has been identified as a protein kinase C activator . This interaction plays a crucial role in its biochemical reactions, influencing cellular processes such as platelet aggregation .
Cellular Effects
This compound has been found to have significant effects on various types of cells. For instance, it has been shown to induce apoptosis in HeLa cells and melanoma cells . It also influences cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It has been found to induce apoptosis in HeLa cells through a mitochondria-mediated pathway . This involves the activation of caspase-3 and caspase-9, key enzymes involved in the apoptosis process . In addition, this compound has been shown to repress endoplasmic reticulum stress and the NLRP3 inflammasome, thereby relieving IL-1β-mediated chondrocytes apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to induce reactive oxygen species (ROS)-mediated apoptosis in melanoma cells . Over time, this leads to significant inhibition of cell viability .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been found to vary with dosage. For instance, this compound has been shown to dose-dependently abate endoplasmic reticulum stress, inflammatory mediators, and the activation of NLRP3 inflammasomes in IL-1β-induced chondrocytes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found to be metabolized via conjunctive and oxidative pathways to three detected metabolites .
Transport and Distribution
After oral administration, this compound is well absorbed in the systemic circulation and is widely distributed in tissues, with the highest concentration found in lung tissue .
Subcellular Localization
Given its interactions with various cellular components such as mitochondria and the endoplasmic reticulum , it can be inferred that this compound likely localizes to these subcellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
Daphnoretin can be synthesized through various methods, including microwave-assisted extraction and ionic liquid-based dispersive liquid-liquid microextraction. These methods involve the use of high-performance liquid chromatography (HPLC) for the determination of trace components . Another approach involves the preparation of this compound micelles using PEG-PLA coupled with glycyrrhetinic acid as a carrier .
Industrial Production Methods
In industrial settings, this compound is often prepared using nano-preparation techniques to enhance its solubility and therapeutic efficacy. For example, a double-targeted nano-preparation approach using glycyrrhetinic acid-polyethylene glycol-block-poly (D,L-lactic acid) has been developed to deliver this compound effectively to target cells .
Chemical Reactions Analysis
Types of Reactions
Daphnoretin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to induce apoptosis in cancer cells through reactive oxygen species (ROS)-mediated pathways .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include dimethyl sulfoxide (DMSO) and various solvents for extraction and purification. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from the reactions involving this compound include its metabolites, which exhibit significant antiviral and antitumor activities .
Scientific Research Applications
Chemistry: Used as a model compound for studying bicoumarin derivatives and their chemical properties.
Biology: Investigated for its role in inducing apoptosis and cell cycle arrest in cancer cells.
Medicine: Explored for its therapeutic potential in treating chronic myeloid leukemia, osteoarthritis, and spinal cord injuries
Industry: Utilized in the development of nano-preparation techniques for drug delivery systems.
Comparison with Similar Compounds
Daphnoretin is unique among coumarin derivatives due to its bicoumarin structure and diverse pharmacological activities. Similar compounds include:
Daphnetin: Another coumarin derivative with antioxidant and anti-inflammatory properties.
Compared to these compounds, this compound stands out for its broader range of biological activities and potential therapeutic applications.
Properties
IUPAC Name |
7-hydroxy-6-methoxy-3-(2-oxochromen-7-yl)oxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O7/c1-23-16-6-11-7-17(19(22)26-15(11)9-13(16)20)24-12-4-2-10-3-5-18(21)25-14(10)8-12/h2-9,20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHMMVBOTXEHGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(C(=O)O2)OC3=CC4=C(C=C3)C=CC(=O)O4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00174250 | |
| Record name | Daphnoretin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2034-69-7 | |
| Record name | Daphnoretin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2034-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Daphnoretin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002034697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Daphnoretin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291852 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Daphnoretin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DAPHNORETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A7Q3KY3LH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of daphnoretin?
A1: this compound acts as a protein kinase C (PKC) activator. [] PKC plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
Q2: How does this compound's activation of PKC affect cancer cells?
A2: this compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including lung cancer, leukemia, and melanoma cells. [, , ] This effect is attributed to its ability to modulate the expression of apoptosis-related proteins such as Bcl-2 family members and caspases. [, ]
Q3: Does this compound influence cell cycle progression?
A3: Yes, this compound has been reported to induce cell cycle arrest in various cancer cell lines. For instance, it arrested human osteosarcoma cells in the G2/M phase by downregulating cdc2, cyclin A, and cyclin B1. [] It also induced G1-phase arrest in human hepatoma HepG2 cells by upregulating p21cip1 and decreasing the activity of the cdk2/cyclin E complex. []
Q4: Does this compound exert its effects solely through PKC activation?
A4: While PKC activation is a key mechanism, research suggests this compound may act through additional pathways. For example, it has been shown to induce reactive oxygen species (ROS) production, contributing to its pro-apoptotic effects in melanoma cells. []
Q5: Are there any studies exploring this compound's anti-inflammatory potential?
A5: Yes, this compound demonstrated anti-inflammatory effects in a mouse model of neuroinflammation. It reduced pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) while increasing the anti-inflammatory cytokine IL-10. []
Q6: What is the molecular formula and weight of this compound?
A6: this compound has the molecular formula C19H12O6 and a molecular weight of 336.29 g/mol. [, ]
Q7: What spectroscopic techniques have been employed to elucidate the structure of this compound?
A7: Researchers have used various spectroscopic techniques for structural characterization, including ultraviolet spectrometry (UV), mass spectrometry (MS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR. [, , , , , ]
Q8: Is this compound stable under different pH conditions?
A8: this compound exhibits pH-dependent stability. It degrades rapidly in alkaline environments but remains stable in acidic conditions. []
Q9: How is this compound distributed in the body after absorption?
A9: Following absorption, this compound exhibits wide tissue distribution, with the highest concentration found in lung tissue. [] Other studies using a galactosyl this compound liposome formulation observed the highest drug concentration in the liver. []
Q10: Has the metabolism of this compound been investigated?
A10: One study investigated the urinary excretion of this compound in rats and found that it is primarily excreted as glucuronidated this compound, suggesting it undergoes metabolism via glucuronidation. []
Q11: What types of in vitro assays have been used to evaluate this compound's activity?
A11: Researchers have employed various cell-based assays, including MTT assays, colony formation assays, flow cytometry, fluorescence microscopy, and Western blotting, to investigate this compound's effects on cell viability, cell cycle progression, apoptosis, and protein expression. [, , , , ]
Q12: Are there any preclinical studies demonstrating the efficacy of this compound in vivo?
A12: Yes, this compound has demonstrated antitumor activity in vivo. In a rat model of hepatocellular carcinoma, a this compound nano-preparation (GPP/PP-DAP) effectively inhibited tumor growth and exhibited good liver targeting. []
Q13: Has this compound been investigated in clinical trials?
A13: Currently, there are no published clinical trials investigating the safety and efficacy of this compound in humans. Further research is needed to translate its preclinical findings to clinical applications.
Q14: What challenges are associated with the formulation of this compound?
A14: this compound's poor water solubility poses challenges for its formulation and administration. []
Q15: Have any strategies been explored to overcome the formulation challenges of this compound?
A15: Yes, researchers have developed a nano-preparation of this compound using glycyrrhetinic acid-polyethylene glycol-block-poly(D,L-lactic acid)/polyethylene glycol-block-poly(D,L-lactic acid) (GPP/PP-DAP). This formulation significantly improved its solubility and enhanced its delivery to liver cancer cells. []
Q16: Does modifying this compound's structure affect its pharmacological activity?
A16: While limited information is available on specific structural modifications, one study explored the binding affinity of this compound and its derivatives to GABA-transaminase in silico. [] Further research is needed to establish a comprehensive structure-activity relationship (SAR) for this compound and its analogs.
Q17: What analytical techniques are commonly employed for this compound analysis?
A17: High-performance liquid chromatography (HPLC) coupled with various detectors, such as UV detectors and mass spectrometers (MS), is widely used for the qualitative and quantitative analysis of this compound in different matrices, including plant extracts, biological samples, and formulations. [, , , , , ]
Q18: Are there validated analytical methods for this compound quantification?
A18: Several studies report the development and validation of analytical methods for this compound quantification, including HPLC methods with UV detection and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods. [, , , , ] These methods are crucial for ensuring the quality control of this compound-containing products.
Q19: Are there any known adverse effects associated with this compound use?
A19: While this compound has shown promising activities in preclinical studies, detailed information regarding its potential adverse effects is limited. Further research, especially in humans, is necessary to establish its safety profile.
Q20: Is there any information available on the environmental impact of this compound?
A20: Research on the environmental impact and degradation of this compound is limited. Further investigations are needed to assess its potential ecotoxicological effects and develop strategies for mitigating any negative environmental impact.
Q21: What research infrastructure and resources are crucial for advancing this compound research?
A21: Continued research on this compound necessitates access to advanced analytical techniques, such as HPLC, MS, and NMR, for compound isolation, characterization, and quantification. Additionally, access to cell culture facilities, animal models, and computational tools is essential for investigating its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Q22: What are some of the historical milestones in this compound research?
A22: Research on this compound dates back several decades. Early studies focused on its isolation and structural elucidation from various plant sources. [, ] Subsequent research explored its pharmacological activities, including its antitumor, antiviral, and anti-inflammatory effects. [, , , ]
Q23: What are some potential cross-disciplinary applications of this compound research?
A23: this compound research holds promise for cross-disciplinary applications. For example, its anti-inflammatory and neuroprotective effects could be further explored in the context of neurodegenerative diseases. [] Additionally, its anticancer properties could be investigated in combination with other therapeutic modalities, such as chemotherapy or immunotherapy.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


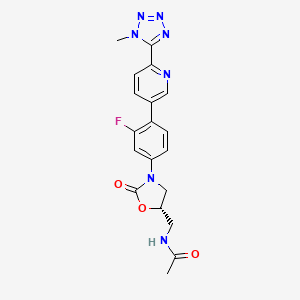
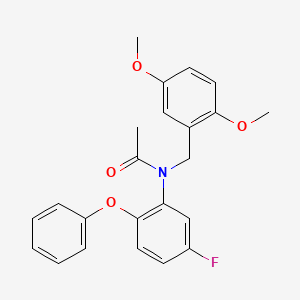
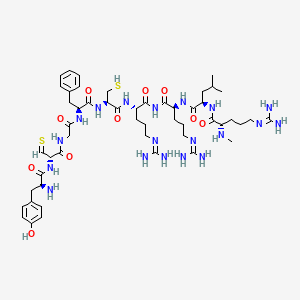
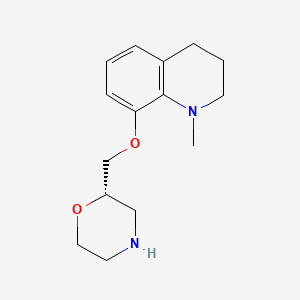

![ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid](/img/structure/B1669742.png)
